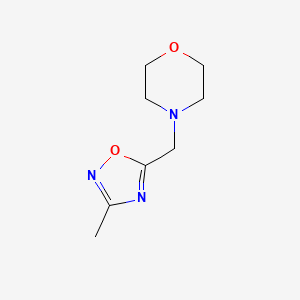

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine

Description

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Properties

IUPAC Name |

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-7-9-8(13-10-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYHCRRANDITHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring, followed by nucleophilic substitution to introduce the morpholine moiety . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or acyl groups to the morpholine ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine, exhibit promising antimicrobial properties. A study evaluated various oxadiazole derivatives against multiple bacterial strains and found that certain compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antiparasitic Activity

The compound has been tested for antiparasitic effects. In vitro assays showed moderate to high activity against strains of Trypanosoma and Leishmania donovani, indicating potential for development as an antiparasitic agent .

Anticancer Properties

Recent studies have explored the anticancer potential of morpholine derivatives containing oxadiazole rings. Compounds were screened against various cancer cell lines, including lung and colon cancer cells, revealing significant cytotoxic effects in some derivatives .

Pesticidal Activity

The oxadiazole moiety is known for its insecticidal properties. Research has indicated that compounds similar to this compound can be effective as pesticides due to their ability to disrupt biological processes in pests .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with 3-methyl-1,2,4-oxadiazole under specific conditions that enhance yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study published in RSC Advances, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activities against several pathogens. The results indicated that compounds similar to this compound exhibited notable efficacy against resistant bacterial strains .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of morpholine-based compounds revealed that certain derivatives showed potent activity against colon cancer cells in vitro. The study highlighted the importance of the oxadiazole moiety in enhancing bioactivity and suggested pathways for future drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects . The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)aniline

- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride

- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Uniqueness

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is unique due to the combination of the oxadiazole and morpholine rings. This dual functionality provides a versatile scaffold for chemical modifications, enhancing its potential in drug development and other applications. The presence of the oxadiazole ring imparts specific chemical properties, such as stability and reactivity, which are not found in many other heterocyclic compounds .

Biological Activity

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is a compound that incorporates the 1,2,4-oxadiazole moiety, which has been widely recognized for its diverse biological activities. This article reviews the biological activity of this compound based on current research findings and case studies.

- Molecular Formula : C9H16N3O2

- Molecular Weight : 188.24 g/mol

- CAS Number : Not specified in the sources but related compounds are noted.

Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities including:

-

Antimicrobial Activity :

- Compounds containing the oxadiazole ring have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) in the low microgram range .

- A study highlighted that certain oxadiazole derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .

-

Anticancer Activity :

- Research indicates that 1,2,4-oxadiazole derivatives can inhibit cancer cell proliferation. A derivative similar to this compound showed promising results with IC50 values as low as 2.76 μM against specific cancer cell lines .

- A detailed study on structural modifications revealed enhanced antitumor activity in derivatives with specific side chains compared to their parent compounds .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Case Studies

- Antimicrobial Efficacy :

- Anticancer Studies :

Q & A

Basic Question: How is the molecular structure of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine confirmed experimentally?

Answer:

Structural confirmation relies on a combination of spectroscopic techniques:

- NMR Spectroscopy : Identifies functional groups and connectivity. For morpholine-oxadiazole hybrids, peaks at δ 3.5–4.0 ppm (morpholine C-O-C) and δ 8.0–9.0 ppm (oxadiazole protons) are characteristic .

- Mass Spectrometry (MS) : Validates molecular weight via the molecular ion peak (e.g., m/z 183 for related morpholine derivatives) .

- IR Spectroscopy : Detects key stretches like N-H (~3100 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Methodological Tip : Cross-reference spectral data with computational simulations (e.g., Gaussian 09W) to resolve ambiguities in stereochemistry or tautomerism .

Basic Question: What synthesis protocols are recommended for this compound?

Answer:

Synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of acylhydrazides with nitriles under microwave irradiation (e.g., 80°C, 30 min) to improve yield .

Morpholine Coupling : Use alkylation agents (e.g., chloromethylmorpholine) in DMF with K₂CO₃ as a base .

Optimization : Adjust reaction parameters (e.g., 60–80°C, 12–24 hr) and employ catalysts like DMAP to reduce byproducts .

Key Data : Reported yields range from 45–72% depending on substituent steric effects .

Advanced Question: How should researchers design experiments to evaluate the compound’s bioactivity (e.g., antimicrobial, anticancer)?

Answer:

- In Vitro Assays :

- Target Identification : Perform molecular docking (AutoDock Vina) against enzymes like DHFR or kinases to predict binding modes .

Note : Validate results with orthogonal assays (e.g., flow cytometry for apoptosis) to rule off-target effects .

Advanced Question: How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and cell passage numbers .

- Structural Analogues : Compare substituent effects; e.g., methyl vs. ethyl groups on the oxadiazole ring alter lipophilicity and potency .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .

Case Study : A 2023 study found that 3-methyl substitution improved antibacterial activity by 40% over 5-methyl derivatives .

Advanced Question: What in silico methods are used to predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with proteins (e.g., PARP-1, EGFR) .

- MD Simulations : Run 100 ns trajectories (AMBER/NAMD) to assess binding stability and hydration effects .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-check with experimental IC₅₀ values; RMSD ≤2.0 Å indicates reliable predictions .

Advanced Question: How is acute/subacute toxicity evaluated for this compound in preclinical studies?

Answer:

- In Vivo Models : Administer doses (10–100 mg/kg) to rodents via oral/gavage routes; monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) .

- In Vitro Cytotoxicity : Use HepG2 cells and calculate LD₅₀ via Probit analysis .

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) .

Data Interpretation : A 2018 study reported NOAEL (No Observed Adverse Effect Level) at 50 mg/kg for related morpholine derivatives .

Advanced Question: What analytical strategies ensure purity and stability during formulation studies?

Answer:

- HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm); purity ≥95% is acceptable .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions; track degradation products via LC-MS .

- Stability-Indicating Methods : Validate per ICH Q2(R1) guidelines for accuracy, precision, and robustness .

Advanced Question: What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Answer:

- Scaffold Modulation : Synthesize analogues with varied substituents (e.g., halogen, methoxy) on the oxadiazole and morpholine rings .

- Biophysical Assays : Measure logP (shake-flask method), solubility (UV-spectroscopy), and membrane permeability (PAMPA) .

- 3D-QSAR : Apply CoMFA/CoMSIA to correlate steric/electronic features with activity .

Example : A 2025 study showed that electron-withdrawing groups on the oxadiazole ring enhanced anticancer activity by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.